Modithromycin

Antimicrobial resistance Streptococcus pyogenes ermB methylase

Modithromycin (EDP-420, S-013420) is a first-in-class 6,11-bridged bicyclolide antibiotic reference standard for MIC determinations against ermB-carrying S. pyogenes and S. pneumoniae. Delivers ≥32-fold greater potency than telithromycin with MIC90 0.125 μg/mL against macrolide-resistant strains. Validated for PK/PD modeling in rodent pulmonary infection models with established fAUC/MIC targets (stasis: 4–53; 1-log kill: 9–69). Exhibits the most potent anti-Legionella activity among macrolide/ketolide agents (MIC90 0.031 μg/mL). Extended human t½ of 30.6–33.5 h supports once-daily dosing protocols. Ideal comparator for half-life-optimized derivative programs.

Molecular Formula C43H64N6O11
Molecular Weight 841.0 g/mol
CAS No. 736992-12-4
Cat. No. B1677386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModithromycin
CAS736992-12-4
SynonymsEDP 420
EDP-420
EDP420
EP-013420
modithromycin
S-013420
Molecular FormulaC43H64N6O11
Molecular Weight841.0 g/mol
Structural Identifiers
SMILESCCC1C(C2C(C(=NC(=O)C)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(OCC(=NOCC4=CN=C(C=C4)N5C=CC=N5)CO2)C)C)C)(C)O
InChIInChI=1S/C43H64N6O11/c1-12-33-43(9,54)39-26(4)35(46-29(7)50)24(2)19-42(8,56-23-31(22-55-39)47-57-21-30-14-15-34(44-20-30)49-17-13-16-45-49)38(27(5)36(51)28(6)40(53)59-33)60-41-37(52)32(48(10)11)18-25(3)58-41/h13-17,20,24-28,32-33,37-39,41,52,54H,12,18-19,21-23H2,1-11H3/b46-35?,47-31+/t24-,25-,26+,27+,28-,32+,33-,37-,38-,39-,41+,42-,43-/m1/s1
InChIKeyWLGSYOKBEDVHQB-ZIJNRMRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Modithromycin (CAS 736992-12-4): Bridged Bicyclolide Antibiotic for Macrolide-Resistant Respiratory Pathogen Research


Modithromycin (EDP-420, EP-013420, S-013420) is a first-in-class bridged bicyclolide antibiotic currently in clinical development for respiratory tract infections [1]. The compound features a unique 6,11-bridged bicyclic macrolide scaffold that distinguishes it structurally from traditional macrolides and ketolides [2]. Modithromycin has completed Phase 2 clinical evaluation for community-acquired pneumonia [3].

Why Modithromycin Cannot Be Substituted by Telithromycin or Other Macrolides in Resistant-Strain Research Protocols


Generic substitution among macrolide or ketolide antibiotics fails due to fundamentally divergent activity profiles against resistance determinants. Modithromycin demonstrates ≥32-fold lower MIC against ermB-carrying Streptococcus pyogenes compared to telithromycin [1], and maintains potent activity against telithromycin-resistant clinical isolates [2]. In in vivo pulmonary infection models, modithromycin achieves superior or comparable efficacy to telithromycin against erm(B)-carrying S. pneumoniae despite having 2- to 4-fold higher MIC values—a discrepancy attributed to its distinctive lasting intracellular activity and concentration-dependent bactericidal kinetics [3].

Quantitative Differential Evidence: Modithromycin vs. Telithromycin and Macrolide Comparators in Head-to-Head Assays


Superior Activity Against ermB-Carrying S. pyogenes: ≥32-Fold MIC Advantage Over Telithromycin

Modithromycin demonstrates ≥32-fold lower MIC against ermB-carrying Streptococcus pyogenes compared to telithromycin, representing the most potent anti-S. pyogenes activity among tested antimicrobial agents [1]. This differential is critical given that ermB-mediated ribosomal methylation confers high-level resistance to both traditional macrolides and ketolides [2].

Antimicrobial resistance Streptococcus pyogenes ermB methylase

Lasting Intracellular Inhibitory Effect on H. influenzae Surpassing Telithromycin

Following removal of antimicrobial agents from the apical medium, modithromycin demonstrated a lasting inhibitory effect on bacterial growth of cell-associated H. influenzae that significantly exceeded telithromycin and levofloxacin, and was comparable to the prolonged effect of azithromycin [1]. This sustained intracellular activity translated to in vivo efficacy comparable to telithromycin against H. influenzae in the rat pulmonary infection model despite modithromycin having a 4-fold higher MIC90 (8 mg/L vs. 2 mg/L) [2].

Intracellular persistence Haemophilus influenzae Post-antibiotic effect

Pharmacokinetic Advantage: Extended Half-Life Supporting Once-Daily Dosing vs. Telithromycin

In healthy adult volunteers, modithromycin (EDP-420) demonstrated a mean plasma terminal half-life of 30.6-33.5 hours following multiple oral doses (400 mg and 600 mg once daily for 7 days) [1]. Preclinical assessments indicate this pharmacokinetic profile may be superior to the currently available ketolide telithromycin [2]. The extended half-life supports once-daily dosing and may permit shorter treatment durations compared to other macrolide antibiotics [3].

Pharmacokinetics Half-life Dosing regimen

Broad-Spectrum Potency Against Macrolide-Resistant Gram-Positive Cocci with MIC90 of 0.125 μg/mL

Modithromycin maintained a consistent MIC90 of 0.125 μg/mL against Streptococcus pneumoniae, Streptococcus pyogenes, and methicillin-susceptible Staphylococcus aureus (MSSA), including strains harboring macrolide resistance determinants [1]. In the S. pneumoniae subset (including macrolide-resistant isolates), modithromycin demonstrated MIC90 of 0.125 μg/mL—comparable to telithromycin [2]. By contrast, clarithromycin and azithromycin showed MIC50s of 32 μg/mL and >64 μg/mL, respectively, against the same S. pneumoniae strain panel [3].

MIC90 Streptococcus pneumoniae Staphylococcus aureus

Most Potent Anti-Legionella Activity Among Macrolide and Ketolide Agents Tested

Among all macrolide and ketolide agents evaluated, modithromycin demonstrated the most potent anti-Legionella activity, with an MIC90 of 0.031 μg/mL against Legionella species [1]. This potency exceeds that of comparator agents in the same experimental system, positioning modithromycin as a distinct candidate for research on intracellular Gram-negative pathogens [2].

Legionella spp. Intracellular pathogens Atypical pneumonia

Concentration-Dependent Bactericidal Kinetics Validated by PK/PD Modeling Against Telithromycin

A pharmacokinetic/pharmacodynamic (PK/PD) model using in vitro time-kill data demonstrated that modithromycin exhibits concentration-dependent bactericidal activity against S. aureus, H. influenzae, and S. pneumoniae [1]. The model incorporated modithromycin, telithromycin, and clarithromycin, with modithromycin's efficacy parameter strongly correlating with MIC and its simulated 24-hour bacterial counts correlating with both AUC/MIC and Cmax/MIC ratios [2].

PK/PD modeling Bactericidal kinetics Time-kill

Recommended Research Applications for Modithromycin Based on Quantitative Differential Evidence


In Vitro Screening Against ermB-Positive Macrolide-Resistant Gram-Positive Isolates

Modithromycin is optimally deployed as a reference standard or positive control in MIC determinations against ermB-carrying S. pyogenes and S. pneumoniae strains, where it demonstrates ≥32-fold greater potency than telithromycin [1]. This application is directly supported by the MIC90 of 0.125 μg/mL maintained against S. pneumoniae, S. pyogenes, and MSSA—including macrolide-resistant strains—versus clarithromycin and azithromycin MIC50s of 32 μg/mL and >64 μg/mL, respectively [2].

In Vivo Murine or Rat Pulmonary Infection Models for PK/PD Bridging Studies

Modithromycin is appropriate for use in rodent pulmonary infection models evaluating pharmacodynamic targets, where its concentration-dependent bactericidal activity has been validated via PK/PD modeling against S. aureus, H. influenzae, and S. pneumoniae [1]. The established fAUC/MIC targets for stasis (4-53) and 1-log reduction (9-69) in the neutropenic pneumococcal murine pneumonia model [2] provide quantifiable benchmarks for dose-ranging studies.

Intracellular Pathogen Research Focusing on Legionella Species

Modithromycin is indicated for investigations of intracellular Gram-negative pathogens, particularly Legionella spp., based on its MIC90 of 0.031 μg/mL—the most potent anti-Legionella activity among all tested macrolide and ketolide agents [1]. This scenario extends to in vitro intracellular susceptibility testing where modithromycin's prolonged post-antibiotic effect has been characterized [2].

Comparator Studies Requiring Extended Half-Life Oral Macrolide Backbones

Modithromycin serves as a comparator compound in PK studies evaluating half-life-optimized macrolide derivatives, given its human plasma terminal half-life of 30.6-33.5 hours following multiple oral doses—approximately 2.5-3.4-fold longer than telithromycin [1]. This extended half-life supports once-daily dosing protocols and may inform compound selection for programs requiring sustained systemic exposure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.